molecular formula C21H24N4 B6103590 N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline

N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline

Cat. No.: B6103590
M. Wt: 332.4 g/mol
InChI Key: AUQVCALVNFDFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline is a complex organic compound belonging to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core fused with a pyrazole ring, which is further substituted with an aniline group. This unique structure imparts significant pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline typically involves a multi-step process. One common method includes the [3 + 2] dipolar cycloaddition of azomethine imines with α,β-unsaturated ketones, followed by regioselective ring expansion . This reaction is often carried out under metal-free conditions, using bases like potassium carbonate and oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: DDQ, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact pathways and molecular interactions are still under investigation, but in silico studies suggest strong binding affinity to the active sites of CDKs.

Comparison with Similar Compounds

Uniqueness: N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline stands out due to its unique pyrazoloquinazoline structure, which imparts significant biological activity, particularly in inhibiting CDKs. This makes it a promising candidate for further development in cancer therapy.

Properties

IUPAC Name

N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-4-24(5-2)17-12-10-16(11-13-17)21-22-19-9-7-6-8-18(19)20-14-15(3)23-25(20)21/h6-14,21-22H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQVCALVNFDFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2NC3=CC=CC=C3C4=CC(=NN24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.